

An In-depth Technical Guide to the Thermochemical Properties of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxocyclohexanecarboxylic acid

Cat. No.: B032470

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of **4-Oxocyclohexanecarboxylic acid** (CAS No: 874-61-3). While experimental data on the core thermochemical properties of this specific molecule are not readily available in the public domain, this document outlines the standard experimental and computational methodologies for their determination. Detailed protocols for bomb calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are presented, offering a practical framework for researchers. Furthermore, this guide discusses computational chemistry approaches as a powerful alternative for predicting thermochemical data. The information is intended to support research, development, and drug discovery activities where the thermodynamic stability and reactivity of **4-Oxocyclohexanecarboxylic acid** are of interest.

Introduction

4-Oxocyclohexanecarboxylic acid is a bifunctional organic molecule containing both a ketone and a carboxylic acid group.^{[1][2][3][4]} Its structural features make it a versatile building block in organic synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process development, safety assessment, and in silico modeling in drug discovery.

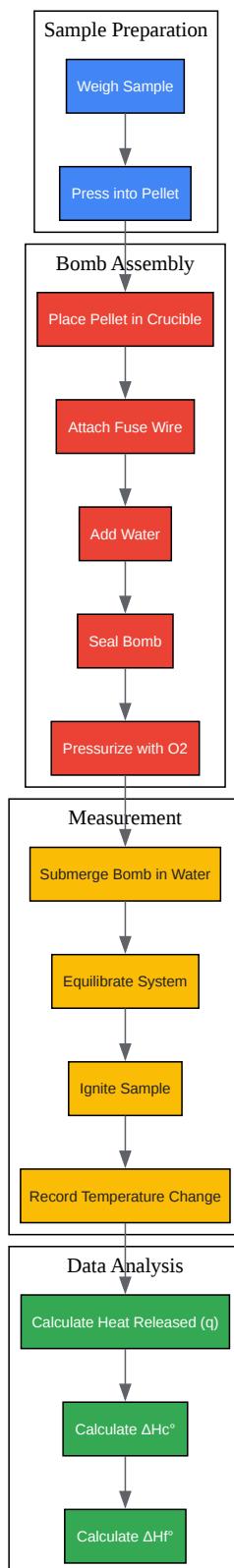
This guide addresses the current gap in publicly available experimental thermochemical data for **4-Oxocyclohexanecarboxylic acid** by providing detailed descriptions of the established experimental techniques used to measure these properties for similar organic compounds. Additionally, it highlights the role of computational chemistry in predicting these values.

Physicochemical Properties

While extensive experimental thermochemical data is lacking, some fundamental physical properties of **4-Oxocyclohexanecarboxylic acid** have been reported.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₃	[1] [3]
Molecular Weight	142.15 g/mol	[1] [3]
CAS Number	874-61-3	[1] [3]
Melting Point	67-71 °C	[3]
Appearance	White to off-white solid	
Storage Temperature	2-8°C	[3]

Experimental Determination of Thermochemical Properties


This section details the standard experimental protocols for determining the key thermochemical properties of a solid organic compound like **4-Oxocyclohexanecarboxylic acid**.

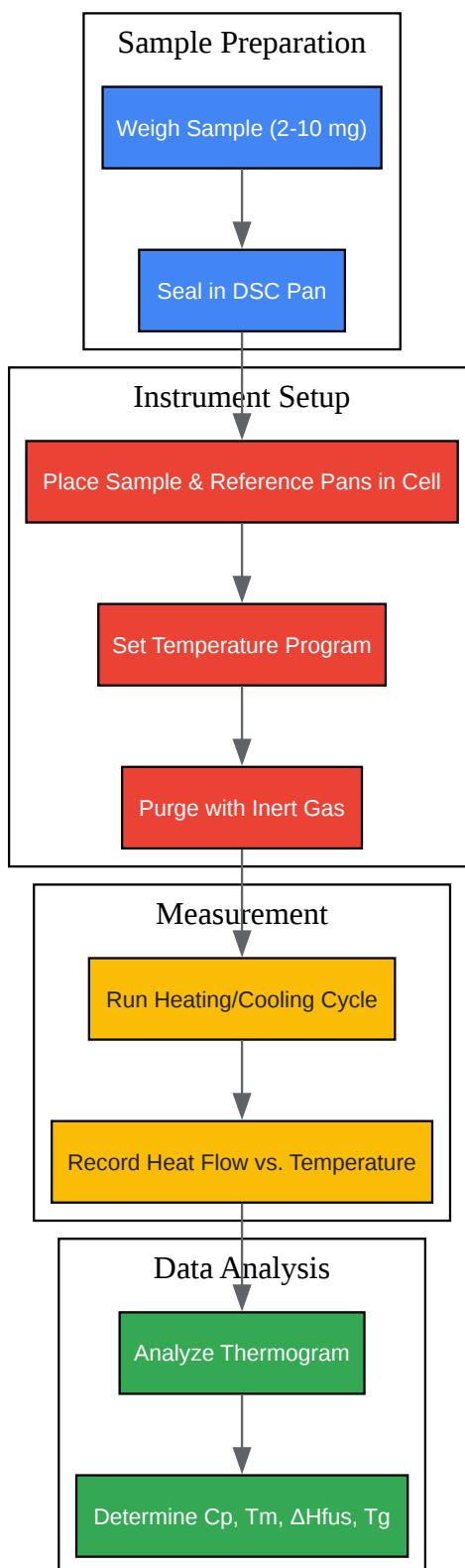
Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔH_f°) is a critical thermochemical parameter. It is often determined indirectly from the experimentally measured enthalpy of combustion (ΔH_c°) using a bomb calorimeter.

Experimental Protocol: Bomb Calorimetry

- **Sample Preparation:** A pellet of the solid sample (approximately 1 gram) is pressed and accurately weighed.
- **Bomb Assembly:** The pellet is placed in a crucible within the bomb calorimeter. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. One milliliter of distilled water is added to the bottom of the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
- **Calorimeter Setup:** The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.
- **Combustion:** After the system reaches thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals before and after combustion until a stable final temperature is reached.
- **Data Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law.

[Click to download full resolution via product page](#)


Workflow for Bomb Calorimetry.

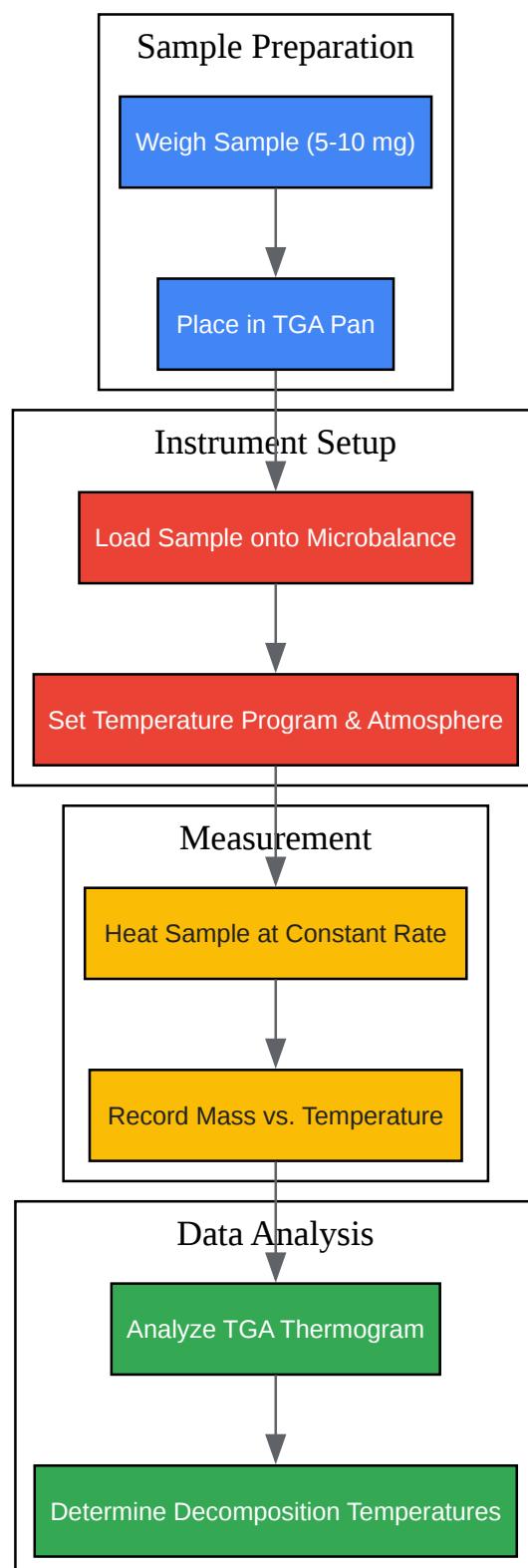
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions.

Experimental Protocol: Differential Scanning Calorimetry

- **Sample Preparation:** A small amount of the sample (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over the temperature range of interest. The cell is purged with an inert gas, such as nitrogen.
- **Measurement:** The instrument heats or cools the sample and reference pans at the programmed rate. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:** The output is a thermogram plotting heat flow versus temperature.
 - **Heat Capacity (Cp):** The heat capacity is determined from the displacement of the baseline of the thermogram.
 - **Melting Point (T_m) and Enthalpy of Fusion (ΔH_{fus}):** An endothermic peak in the thermogram indicates melting. The onset of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
 - **Glass Transition (T_g):** A step-like change in the baseline indicates a glass transition.

[Click to download full resolution via product page](#)


Workflow for Differential Scanning Calorimetry.

Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol: Thermogravimetric Analysis

- **Sample Preparation:** A small amount of the sample (typically 5-10 mg) is placed in a tared TGA sample pan.
- **Instrument Setup:** The sample pan is placed on the TGA's sensitive microbalance. The desired temperature program and atmosphere (e.g., nitrogen or air) are selected. A common method is to heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature.
- **Measurement:** The instrument heats the sample according to the program, and the mass of the sample is continuously recorded as a function of temperature.
- **Data Analysis:** The TGA thermogram plots the percentage of initial mass remaining versus temperature. The derivative of the mass loss curve can also be plotted to identify the temperatures of maximum decomposition rates. This analysis reveals the onset temperature of decomposition and the temperature ranges of different decomposition steps.

[Click to download full resolution via product page](#)

Workflow for Thermogravimetric Analysis.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a robust alternative for estimating the thermochemical properties of molecules.

Methodology

High-level ab initio quantum chemical methods can be employed to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity. A common workflow is as follows:

- Conformational Search: For flexible molecules like **4-Oxocyclohexanecarboxylic acid**, a conformational search is performed to identify the lowest energy conformers.
- Geometry Optimization and Frequency Calculation: The geometries of the stable conformers are optimized, and their vibrational frequencies are calculated using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
- Single-Point Energy Calculation: Higher-level single-point energy calculations are performed on the optimized geometries to obtain more accurate electronic energies.
- Thermochemical Analysis: The results from the frequency calculations are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic reactions. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
- Boltzmann Averaging: The thermochemical properties of the individual conformers are weighted by their Boltzmann populations to obtain the overall properties of the molecule at a given temperature.

Due to the lack of published experimental or high-level computational studies specifically on the thermochemical properties of **4-Oxocyclohexanecarboxylic acid**, we are unable to provide a table of predicted quantitative data at this time. However, the methodology described above provides a clear path for researchers to obtain these values.

Conclusion

This technical guide has addressed the thermochemical properties of **4-Oxocyclohexanecarboxylic acid**.

4-Oxocyclohexanecarboxylic acid. While direct experimental values for key thermochemical data such as enthalpy of formation, heat capacity, and entropy are not currently available in the literature, this guide provides detailed experimental protocols for their determination using standard techniques: bomb calorimetry, DSC, and TGA. Furthermore, it outlines the computational methodologies that can be employed to predict these properties with a reasonable degree of accuracy. The provided workflows and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to obtain the necessary thermochemical data for their work with **4-Oxocyclohexanecarboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxocyclohexanecarboxylic acid | 874-61-3 [chemicalbook.com]
- 3. 4-Oxocyclohexanecarboxylic acid 97 874-61-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of 4-Oxocyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032470#thermochemical-properties-of-4-oxocyclohexanecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com